Cas no 1355355-69-9 ((3-Methylbutyl)hydrazine dihydrochloride)

(3-Methylbutyl)hydrazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Isopentylhydrazine dihydrochloride
- (3-methylbutyl)hydrazine dihydrochloride
- 3-methylbutylhydrazine;dihydrochloride
- SY048082
- (3-Methyl-butyl)-hydrazine dihydrochloride
- A922058
- (3-Methylbutyl)hydrazine dihydrochloride
-
- MDL: MFCD22378800
- インチ: 1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H
- InChIKey: WPNFNHOCSSMSOG-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(CCC(C)C)N
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 35.1
- トポロジー分子極性表面積: 38
(3-Methylbutyl)hydrazine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37536-0.05g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 0.05g |
$226.0 | 2023-05-30 | |
Enamine | EN300-37536-10.0g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 10g |
$7945.0 | 2023-05-30 | |
Enamine | EN300-37536-1.0g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 1g |
$967.0 | 2023-05-30 | |
Enamine | EN300-37536-0.1g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 0.1g |
$335.0 | 2023-05-30 | |
Aaron | AR019NLL-2.5g |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 2.5g |
$970.00 | 2025-02-08 | |
Aaron | AR019NLL-50mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 50mg |
$336.00 | 2025-03-29 | |
Aaron | AR019NLL-500mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 500mg |
$559.00 | 2025-02-08 | |
Aaron | AR019NLL-1g |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 1g |
$712.00 | 2025-02-08 | |
Aaron | AR019NLL-250mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 250mg |
$365.00 | 2025-02-08 | |
Aaron | AR019NLL-100mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 100mg |
$486.00 | 2025-03-29 |
(3-Methylbutyl)hydrazine dihydrochloride 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
(3-Methylbutyl)hydrazine dihydrochlorideに関する追加情報
Recent Advances in the Application of (3-Methylbutyl)hydrazine dihydrochloride (CAS: 1355355-69-9) in Chemical Biology and Pharmaceutical Research
The compound (3-Methylbutyl)hydrazine dihydrochloride (CAS: 1355355-69-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This hydrazine derivative, characterized by its unique structural properties, has been explored as a key intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent. Recent studies have highlighted its role in the modulation of enzymatic activity, particularly in the context of targeting specific metabolic pathways implicated in various diseases.
One of the most notable applications of (3-Methylbutyl)hydrazine dihydrochloride is its use in the synthesis of hydrazone-based compounds, which have demonstrated promising pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of hydrazone derivatives designed to inhibit monoamine oxidase (MAO) enzymes. The study revealed that these derivatives exhibited potent and selective inhibition of MAO-B, an enzyme associated with neurodegenerative disorders such as Parkinson's disease. The researchers attributed this activity to the steric and electronic effects conferred by the (3-Methylbutyl)hydrazine moiety, which enhanced binding affinity and selectivity.
In addition to its role in MAO inhibition, (3-Methylbutyl)hydrazine dihydrochloride has been investigated for its potential in cancer therapy. A recent preprint article on bioRxiv described the compound's ability to act as a prodrug, releasing cytotoxic hydrazine derivatives upon enzymatic activation in tumor microenvironments. The study demonstrated that this approach could selectively target cancer cells while minimizing off-target effects, a critical challenge in chemotherapy. The researchers also noted that the compound's stability under physiological conditions made it a viable candidate for further preclinical evaluation.
Beyond its therapeutic potential, (3-Methylbutyl)hydrazine dihydrochloride has also been utilized in chemical biology as a tool for probing protein-ligand interactions. A 2022 publication in ACS Chemical Biology detailed the use of this compound as a reversible covalent modifier of cysteine residues in proteins. By leveraging its hydrazine functionality, the researchers were able to selectively label and track protein dynamics in live cells, providing insights into the mechanisms of protein folding and misfolding in diseases such as Alzheimer's and Huntington's.
Despite these promising developments, challenges remain in the widespread adoption of (3-Methylbutyl)hydrazine dihydrochloride in clinical settings. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. However, the compound's versatility and the growing body of evidence supporting its applications suggest that it will continue to be a valuable asset in chemical biology and pharmaceutical research. Future studies are expected to explore its use in combination therapies and as a scaffold for the development of novel drug candidates.
1355355-69-9 ((3-Methylbutyl)hydrazine dihydrochloride) 関連製品
- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)
- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)
- 1219914-90-5(5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide)
- 27871-89-2(Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate)
- 326882-17-1(2-4-(morpholine-4-sulfonyl)benzoyl-1,2,3,4-tetrahydroisoquinoline)
- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)
- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)
- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)
